molecular formula C12H13NO4 B6593071 2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid CAS No. 353746-54-0

2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid

Cat. No.: B6593071
CAS No.: 353746-54-0
M. Wt: 235.24 g/mol
InChI Key: APZVLLMAEAFDCJ-UHFFFAOYSA-N
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Description

2-(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid is a complex organic compound known for its unique tricyclic structure.

Scientific Research Applications

2-(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule under specific conditions to form the tricyclic core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3,5-dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting its effects. The pathways involved may include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3,5-dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid include:

Uniqueness

What sets 2-(3,5-dioxo-4-aza-tricyclo[5.2.1.02,6]-dec-8-en-4-yl)propionic acid apart from similar compounds is its specific tricyclic structure and the presence of the propionic acid group.

Properties

IUPAC Name

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-5(12(16)17)13-10(14)8-6-2-3-7(4-6)9(8)11(13)15/h2-3,5-9H,4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZVLLMAEAFDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid
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2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid
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2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid
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2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid
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2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid
Reactant of Route 6
2-(3,5-dioxo-4-aza-tricyclo[5.2.1.0*2,6*]-dec-8-en-4-yl)propionic acid

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